
1-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,8-naphthyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,8-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C19H17N3O2 and its molecular weight is 319.364. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,8-naphthyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,8-naphthyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Analysis
The synthesis of compounds related to 1-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,8-naphthyridin-2(1H)-one involves complex chemical reactions that yield novel potential alkaloidal systems and heterotetracyclic compounds. These syntheses often result in compounds with novel ring systems or offer insight into the potential presence of these compounds in nature based on biogenetic reasoning. For instance, Nagarajan et al. (1994) described the simultaneous formation of novel ring systems, highlighting the diversity of structures that can be derived from similar chemical frameworks (Nagarajan, Rodrigues, Nethaji, Vöhler, & Philipsborn, 1994). Similarly, Ojea et al. (1993) discussed the formation of new heterotetracyclic compounds, emphasizing the chemical reactions that lead to complex structures (Ojea, Peinador, Vilar, & Quintela, 1993).
Potential Applications in Scientific Research
The synthesized compounds and their derivatives have been studied for various potential applications, including as anticancer agents. Research has indicated that certain tetrahydroisoquinoline derivatives exhibit potent cytotoxicity against cancer cell lines, suggesting their utility in the development of new anticancer drugs. Redda, Gangapuram, and Ardley (2010) synthesized substituted tetrahydroisoquinolines and evaluated their in vitro anticancer activity, highlighting the potential of these compounds in pharmaceutical research (Redda, Gangapuram, & Ardley, 2010).
特性
IUPAC Name |
3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-methyl-1,8-naphthyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-21-17-14(7-4-9-20-17)11-16(18(21)23)19(24)22-10-8-13-5-2-3-6-15(13)12-22/h2-7,9,11H,8,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCJXYLFIQXJRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,8-naphthyridin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

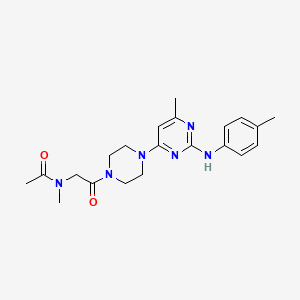

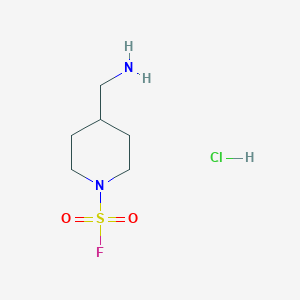

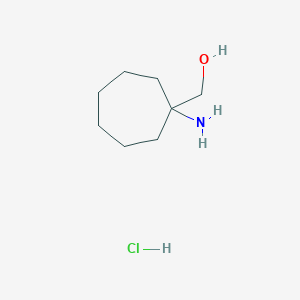
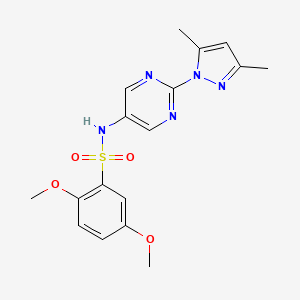
![2-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B2723235.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2723236.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione](/img/structure/B2723238.png)
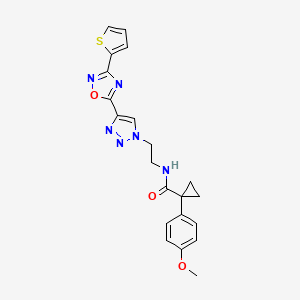

![Tert-butyl [2-(5-bromopyrimidin-2-yl)ethyl]carbamate](/img/structure/B2723241.png)
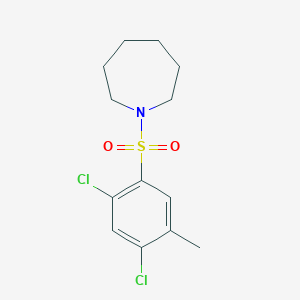
![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-[2-(4-chlorophenyl)ethyl]piperidine-3-carboxamide](/img/structure/B2723243.png)